3,4-Difluoropyridin-2-amine
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Overview
Description
3,4-Difluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a solid compound that is often used in various chemical and pharmaceutical applications due to its unique properties .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3,4-difluoropyridin-2-amine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Pharmacokinetics
It’s worth noting that the compound’s solubility and lipophilicity can impact its bioavailability .
Result of Action
As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,4-difluoropyridine with ammonia under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction conditions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce difluoropyridine oxides .
Scientific Research Applications
3,4-Difluoropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
- 3,5-Difluoropyridine
Uniqueness
3,4-Difluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other difluoropyridine derivatives, it offers distinct advantages in terms of stability and interaction with biological targets .
Properties
IUPAC Name |
3,4-difluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSVQQIODXZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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